

Comparative Guide: BPR1K871 vs. Quizartinib for FLT-Mutated Leukemia

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical multi-kinase inhibitor **BPR1K871** and the clinically-approved FLT3 inhibitor quizartinib for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated leukemia.

Introduction

Mutations in the FLT3 gene are detected in approximately 30% of patients with Acute Myeloid Leukemia (AML), with internal tandem duplications (FLT3-ITD) being the most common type, present in about 25% of AML cases.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and are associated with a poor prognosis. [3][4][5]

Quizartinib (VANFLYTA®) is a potent and selective second-generation, type II FLT3 inhibitor developed specifically for FLT3-ITD positive AML.[2][6][7] It is approved for use in combination with standard chemotherapy for adult patients with newly diagnosed FLT3-ITD-positive AML.[8] [9]

BPR1K871 is a preclinical quinazoline-based compound identified as a potent dual inhibitor of FLT3 and Aurora kinases.[10][11] It has demonstrated significant anti-proliferative activity in FLT3-ITD positive AML cell lines and in vivo efficacy in xenograft models.[10][12] As a multi-kinase inhibitor, it represents a different therapeutic strategy compared to the highly selective quizartinib.[10][13]



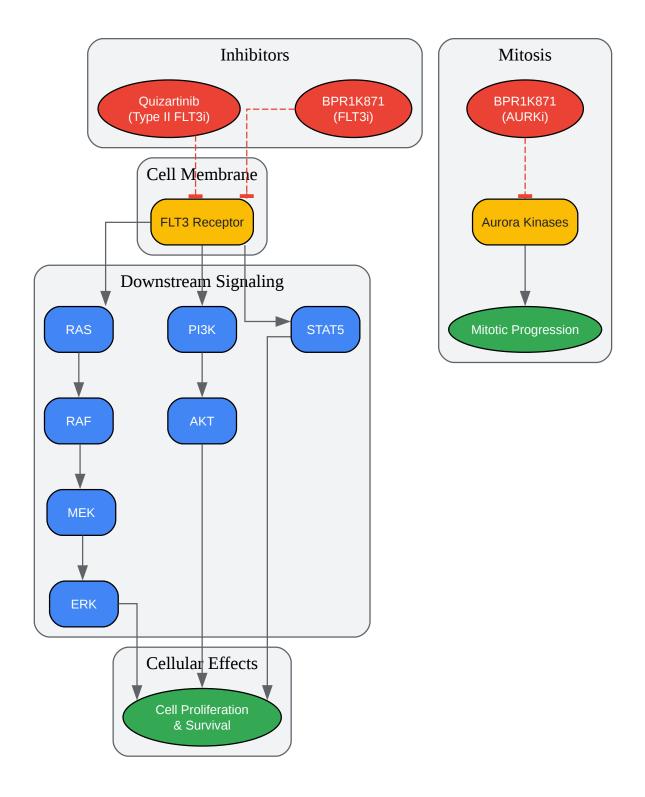
Mechanism of Action

Both inhibitors target the FLT3 signaling cascade, but their kinase inhibition profiles differ.

Quizartinib is a highly selective type II inhibitor, binding to the inactive conformation of the FLT3 kinase domain near the ATP-binding site.[3][8][14] This prevents receptor autophosphorylation and blocks downstream signaling pathways crucial for leukemic cell survival and proliferation, such as RAS/RAF/MEK/ERK and PI3K/AKT.[3][5]

BPR1K871 acts as a multi-kinase inhibitor, potently targeting both FLT3 and Aurora kinases A and B.[10][15] The dual inhibition of FLT3 and Aurora kinases may offer a broader therapeutic effect, as Aurora kinases are critical for cell mitosis and are often overexpressed in cancer.[11] [15]





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Caption: Simplified FLT3 and Aurora Kinase signaling pathways and points of inhibition.



Quantitative Data Comparison Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the drug required to inhibit 50% of the target kinase activity.

Compound	Target Kinase	IC50 (nM)
BPR1K871	FLT3	19[10][11][15]
AURKA	22[10][11][15]	
AURKB	13[15]	_
Quizartinib	FLT3	<1[16]

Lower IC50 values indicate greater potency.

Table 2: In Vitro Anti-Proliferative Activity

This table presents the half-maximal effective concentration (EC50) or IC50 values for cell viability, showing the concentration of the drug that causes a 50% reduction in viable cells. All cell lines are FLT3-ITD positive.

Compound	Cell Line	EC50/IC50 (nM)
BPR1K871	MOLM-13	~5[10][11]
MV4-11	~5[10][11]	
Quizartinib	MOLM-13	0.89[17]
MOLM-14	0.73[17]	
MV4-11	0.40[2][17]	_

Lower EC50/IC50 values indicate greater anti-proliferative activity.

Table 3: In Vivo Efficacy in AML Xenograft Models



This table compares the in vivo anti-tumor activity of the compounds in mouse models bearing human AML tumors.

Compound	Model	Dosing & Administration	Outcome
BPR1K871	MOLM-13 Xenograft	1, 3, 10 mg/kg, IV	Significant tumor growth inhibition at all doses.[10]
MV4-11 Xenograft	1, 3, 10 mg/kg, IV	Significant tumor growth inhibition at all doses.[10]	
Quizartinib	MV4-11 Xenograft	≥1 mg/kg, Oral	Tumor regression observed.[16][18]

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

- Objective: To determine the concentration of inhibitor required to block 50% of a target kinase's activity (IC50).
- Methodology (General):
 - Recombinant human FLT3 or Aurora kinases are incubated in a reaction buffer.
 - A specific peptide substrate and ATP (often radiolabeled, e.g., [y-33P]-ATP) are added.
 - The test compound (**BPR1K871** or quizartinib) is added in serial dilutions.
 - The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
 can be done by capturing the substrate on a filter membrane and measuring radioactivity
 using a scintillation counter.



 IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Viability / Anti-Proliferation Assay

- Objective: To measure the effect of the compounds on the proliferation and viability of cancer cell lines (EC50/IC50).
- Methodology (MTS Assay):
 - AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a specific density.
 - Cells are treated with a range of concentrations of the test compound or vehicle control (DMSO) and incubated for a period (e.g., 72 hours).[10]
 - After incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[10]
 - Viable, metabolically active cells reduce the MTS tetrazolium salt into a colored formazan product.
 - The plate is incubated for a few hours, and the absorbance is measured at 490 nm using a plate reader.[10]
 - The absorbance is proportional to the number of viable cells. EC50/IC50 values are calculated by comparing the absorbance of treated cells to the vehicle control.[10]



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Caption: Workflow for a typical cell viability (MTS) assay.



In Vivo Xenograft Mouse Model

- Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
- Methodology:
 - Cell Implantation: Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously injected with a suspension of human AML cells (e.g., 2 x 10⁶ MOLM-13 cells).[19]
 - Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., mean diameter of 6 mm).[19]
 - Treatment: Mice are randomized into treatment and control groups. The treatment group receives the compound (e.g., BPR1K871 administered intravenously or quizartinib administered orally) at specified doses and schedules.[10][17] The control group receives a vehicle.
 - Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly)
 throughout the study.
 - Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Resistance Profiles

Quizartinib: Resistance to quizartinib is a significant clinical challenge. The primary on-target resistance mechanism is the acquisition of secondary point mutations within the FLT3 kinase domain, particularly at the activation loop (e.g., D835Y) or the gatekeeper residue (F691L).[20] [21] As a type II inhibitor, quizartinib is not effective against FLT3-TKD mutations like D835Y. [14][21] Off-target resistance can also occur through the activation of bypass signaling pathways, such as the RAS pathway.[22][23]

BPR1K871: The resistance profile of **BPR1K871** has not been extensively studied. However, as a multi-kinase inhibitor targeting both FLT3 and Aurora kinases, it may have the potential to overcome or delay certain resistance mechanisms that arise from dependency on a single



pathway. Dual FLT3/Aurora kinase inhibitors have shown activity against quizartinib-resistant models, suggesting this could be a viable strategy.[19]

Summary and Conclusion

This comparison highlights the distinct profiles of a preclinical multi-kinase inhibitor and a clinically validated selective inhibitor for FLT3-mutated leukemia.

- Quizartinib is a highly potent and selective FLT3 inhibitor with proven clinical efficacy in improving overall survival for patients with newly diagnosed FLT3-ITD positive AML.[7][24] Its primary limitations are a narrow activity spectrum against FLT3-TKD mutations and the development of clinical resistance.[14][21]
- BPR1K871 is a promising preclinical candidate with potent dual activity against FLT3 and
 Aurora kinases.[10][11] It demonstrates strong anti-proliferative effects in FLT3-ITD cell lines
 and robust in vivo efficacy.[10][12] Its multi-targeting mechanism could potentially address
 some forms of resistance to selective FLT3 inhibitors, although this requires further
 investigation.[19]

For drug development professionals, **BPR1K871** represents an interesting lead compound whose multi-kinase inhibition profile may offer advantages over highly selective inhibitors, particularly in the context of drug resistance. Further preclinical development is necessary to fully characterize its potential and safety profile before it can be considered for clinical investigation.[10][11] Quizartinib, on the other hand, serves as a benchmark for FLT3 inhibition, with extensive clinical data defining its efficacy and safety.[24][25][26]

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